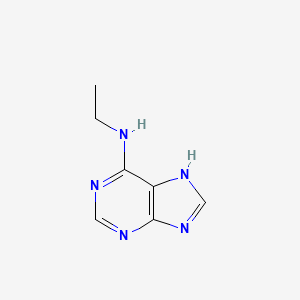

N-Ethyladenine

Description

Contextualization within Purine (B94841) Chemistry and Nucleic Acid Research

N-Ethyladenine is an alkylated derivative of adenine (B156593), a fundamental component of nucleic acids. In the realm of purine chemistry, it serves as a model compound for studying the effects of alkylation on the structure and function of DNA and RNA. oup.com Its formation as a DNA adduct, a segment of DNA bound to a cancer-causing chemical, is a critical area of investigation in nucleic acid research. The presence of an ethyl group on the adenine base can disrupt the normal Watson-Crick base pairing, leading to mutations if not repaired. This makes this compound a key molecule for understanding the molecular basis of mutagenesis and carcinogenesis.

Historical Perspectives on this compound Discovery and Early Studies

While a singular, definitive discovery of this compound is not prominently documented, its origins in scientific literature are intrinsically linked to the broader exploration of purine chemistry pioneered by figures like Emil Fischer in the late 19th and early 20th centuries. His work on the synthesis of purines laid the foundational chemical knowledge necessary for the eventual synthesis and study of its derivatives. eltamiz.com The mid-20th century saw a surge in research into the alkylation of purines and pyrimidines, driven by a growing interest in the chemical modification of DNA and its biological consequences. Studies from this era, such as those in the 1960s and 1970s, began to systematically investigate the reactions of alkylating agents with nucleic acid components, leading to the identification and characterization of various alkylated bases, including this compound. acs.orgelsevierpure.com These early investigations were pivotal in establishing the concept of DNA adducts and set the stage for understanding the mechanisms of chemical carcinogenesis.

Significance in the Study of DNA Damage and Repair Mechanisms

This compound is of paramount significance in the study of DNA damage and repair. Ethylating agents, found in environmental mutagens such as tobacco smoke and certain industrial chemicals, can introduce ethyl groups at various nitrogen atoms of adenine within the DNA strand, forming adducts like N1-ethyladenine, N3-ethyladenine, and N7-ethyladenine. acs.org These lesions are not benign; they can interfere with DNA replication and transcription, potentially leading to cell death or mutations that can initiate cancer.

The cellular defense against such damage is primarily orchestrated by the Base Excision Repair (BER) pathway. A key enzyme in this pathway is Alkyladenine DNA glycosylase (AAG), which recognizes and excises the damaged this compound base from the DNA backbone. nasa.govnih.gov This action creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway to restore the original DNA sequence. The study of how AAG identifies and removes this compound provides a model for understanding the broader principles of DNA damage recognition and repair. medium.com

Below is a table summarizing the types of this compound DNA adducts and their primary repair mechanism:

| Adduct Name | Position of Ethylation | Primary Repair Pathway | Key Enzyme |

| N1-Ethyladenine | N1 position of the purine ring | Base Excision Repair (BER) | Alkyladenine DNA glycosylase (AAG) |

| N3-Ethyladenine | N3 position of the purine ring | Base Excision Repair (BER) | Alkyladenine DNA glycosylase (AAG) |

| N7-Ethyladenine | N7 position of the purine ring | Base Excision Repair (BER) | Alkyladenine DNA glycosylase (AAG) |

Broader Relevance in Chemical Biology and Structural Investigations

The utility of this compound extends beyond the study of DNA damage. In chemical biology, derivatives of 9-ethyladenine (B1664709) have been synthesized and utilized as precursors for creating competitive antagonists for adenosine (B11128) receptors (A1, A2A, and A3). acs.orgresearchgate.net These antagonists are valuable tools for probing the physiological roles of these receptors in systems such as the central nervous and cardiovascular systems.

From a structural perspective, this compound has been instrumental in investigations into molecular interactions. It readily forms salts and cocrystals with various carboxylic acids, and these structures have been characterized using X-ray diffraction and other spectroscopic methods. oup.com These studies provide detailed information on the hydrogen bonding patterns and supramolecular assemblies of modified nucleobases, which is crucial for understanding the forces that govern molecular recognition and crystal engineering.

The physicochemical and crystallographic properties of 9-Ethyladenine are summarized in the tables below:

Physicochemical Properties of 9-Ethyladenine

| Property | Value |

|---|---|

| IUPAC Name | 9-ethylpurin-6-amine |

| Molecular Formula | C7H9N5 |

| Molecular Weight | 163.18 g/mol |

| SMILES | CCN1C=NC2=C(N=CN=C21)N |

Crystallographic Data for a 1:1 Molecular Complex of 9-Ethyladenine and N-Methylcyanuric Acid eltamiz.com

| Parameter | Value |

|---|---|

| COD Number | 1507500 |

| Space Group | P 1 21/c 1 |

| a | 8.712 Å |

| b | 12.524 Å |

| c | 8.438 Å |

| α | 90.00° |

| β | 117.2° |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-8-6-5-7(10-3-9-5)12-4-11-6/h3-4H,2H2,1H3,(H2,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVFENCKYURWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC2=C1NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879119 |

Source

|

| Record name | ADENINE,N6-ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16370-43-7 |

Source

|

| Record name | N-Ethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016370437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323JID101O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for N Ethyladenine and Its Analogues

Chemical Synthesis Pathways for N-Ethyladenine Compounds

The direct synthesis of this compound typically involves the alkylation of adenine (B156593) or its precursors. One established method for preparing N9-ethyladenine involves the reaction of adenine with an ethylating agent in the presence of a base.

Ethylation of Adenine: A common route to N9-ethyladenine is the treatment of adenine with bromoethane (B45996) in the presence of a strong base, such as sodium hydride (NaH) mdpi.com. This reaction proceeds via nucleophilic substitution, where the deprotonated adenine attacks the ethyl halide.

Synthesis of 1-Ethyladenine (B14701747): An alternative pathway to a different isomer, 1-ethyladenine, can be achieved through the synthesis and subsequent glycosidic cleavage of 1-ethyladenosine jst.go.jp. Adenosine (B11128) is first ethylated to form 1-ethyladenosine, which is then subjected to acidic hydrolysis to yield 1-ethyladenine.

Synthesis of Substituted N-Ethyladenines: More complex this compound derivatives, such as 2- or 8-(ar)alkynyl-9-ethyladenines, are synthesized using palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling nih.gov. This involves reacting a halogenated precursor of 9-ethyladenine (B1664709) with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base (e.g., triethylamine) nih.gov. For instance, the synthesis of 2-cyclohexylethynyl-9-ethyl-9H-purin-6-ylamine yielded 83%, while the synthesis of 9-ethyl-8-phenylethynyl-9H-purin-6-ylamine achieved a 52% yield nih.gov.

Table 2.1: Representative Synthesis Pathways for this compound Compounds

| Compound Name | Starting Materials | Reagents/Catalysts | Conditions | Yield | Reference |

| N9-Ethyladenine | Adenine | Bromoethane, NaH | Not specified | N/A | mdpi.com |

| 1-Ethyladenine | Adenosine | Ethyl iodide (EtI), AcNMe2, aqueous HCl | Ethylation at 35-38°C for 90h; Hydrolysis at 92-94°C | 54% (for ethyladenosine intermediate) | jst.go.jp |

| 2-Cyclohexylethynyl-9-ethyl-9H-purin-6-ylamine | Halogenated 9-ethyladenine precursor, 5-hexynyl-1-ol | PdCl2(PPh3)2, CuI, Et3N, DMF/CH3CN | Room temperature, N2 atmosphere, 48h | 83% | nih.gov |

| 9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine | Halogenated 9-ethyladenine precursor, 1-phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, DMF/CH3CN | Room temperature, N2 atmosphere, 72h | 52% | nih.gov |

Derivatization Approaches for Substituted this compound Analogues

Derivatization of this compound and related purine (B94841) structures focuses on introducing new functional groups or modifying existing ones to explore their chemical and biological properties.

Alkylation of Adenine Nucleosides: The synthesis of acyclic N7- and N9-adenine nucleosides can be achieved through alkylation of adenine or N6-protected adenine with secondary carbon electrophiles nih.gov. This approach allows for the introduction of various functional groups, such as allyl and ester moieties, at the C-1 position of the acyclic chain, which can then be further converted into hydroxyl or phosphonomethyl derivatives nih.govtandfonline.com.

N6-Substitution of Adenine: The Mitsunobu reaction provides a mild route for N6-substitution of adenine, enabling the coupling of primary and secondary alcohols to the N6 position of adenine in good to excellent yields researchgate.net. This method is an alternative to traditional nucleophilic aromatic substitution on 6-chloropurine.

Formation of N7-Substituted Adenines: Regioselective synthesis of N7-substituted adenines can be achieved through temporary N9-protection of adenine followed by reaction with alkylating agents, or via alkylation of N3-benzyladenine followed by debenzylation researchgate.net.

Mechanochemical Synthesis Techniques for this compound Complexes

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, offers a greener alternative to traditional solution-based synthesis, often eliminating the need for solvents nih.govrsc.org. For this compound, mechanochemical methods are primarily employed in the formation of cocrystals and salts.

Ball Milling and Liquid-Assisted Grinding (LAG): The synthesis of cocrystals involving 9-ethyladenine and coformers like oxalic acid or 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB) has been successfully achieved using ball milling or liquid-assisted grinding (LAG) mdpi.commdpi.comresearchgate.net. For instance, a 2:1 molar ratio mixture of N9-ethyladenine and TFDIB was ground in an agate jar with agate balls for 30 minutes at 30 Hz in the presence of a few drops of water using a Retsch mixer mill mdpi.com. Similarly, combinations of 9-ethyladenine and oxalic acid have been prepared using neat grinding (NG) or LAG mdpi.comresearchgate.netcsic.es. These methods can yield various multicomponent solids, including anhydrous and hydrated salts in different molar ratios (e.g., 1:1 and 2:1) mdpi.comresearchgate.netcsic.es.

Table 2.3: Mechanochemical Synthesis of this compound Complexes

| This compound Derivative | Coformer | Stoichiometry (N-EtAde:Coformer) | Mechanochemical Method | Resulting Complex/Salt | Reference |

| N9-Ethyladenine | 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB) | 2:1 | Ball milling (LAG) | Cocrystal | mdpi.com |

| 9-Ethyladenine | Oxalic acid dihydrate | 1:1 | Neat grinding (NG) | Salt (hydrated) | csic.es |

| 9-Ethyladenine | Oxalic acid dihydrate | 2:1 | Neat grinding (LAG) | Salt (hydrated) | csic.es |

Cocrystallization and Salt Formation Methodologies with this compound

Cocrystallization and salt formation are key strategies in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other organic molecules. This compound can form both cocrystals and salts with various acidic coformers.

Cocrystal Formation: this compound has been cocrystallized with molecules like 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB) mdpi.com. The formation of these cocrystals often involves combining the components in specific molar ratios and employing methods such as slow evaporation from a suitable solvent (e.g., acetonitrile) after initial grinding mdpi.com. The resulting cocrystals are characterized by X-ray diffraction to confirm their structure and intermolecular interactions.

Salt Formation: this compound, possessing basic nitrogen atoms, can readily form salts with acidic coformers. For instance, multicomponent solids of 9-ethyladenine with oxalic acid have been prepared as salts mdpi.comresearchgate.netcsic.es. These are often achieved through solvent crystallization (e.g., slow evaporation from water or acetonitrile-water mixtures) or mechanochemical methods mdpi.comresearchgate.netcsic.es. The choice of coformer and its acidity (pKa) relative to this compound plays a crucial role in determining whether a salt or a cocrystal is formed mdpi.comresearchgate.net. For example, oxalic acid, being a relatively strong dicarboxylic acid, readily forms salts with 9-ethyladenine mdpi.comresearchgate.net.

Solvent/Slurry Crystallization: Solution-based methods, including slow evaporation from solvent mixtures (e.g., acetonitrile-water) or slurry crystallization, are also employed for the preparation of this compound salts and cocrystals mdpi.comresearchgate.netcsic.esiucr.org. These techniques allow for the controlled growth of crystalline materials, facilitating characterization.

Table 2.4: Cocrystallization and Salt Formation Methodologies with this compound

| This compound Derivative | Coformer | Stoichiometry (N-EtAde:Coformer) | Crystallization Method | Resulting Form | Reference |

| N9-Ethyladenine | 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB) | 2:1 | Slow evaporation (acetonitrile) | Cocrystal | mdpi.com |

| 9-Ethyladenine | Oxalic acid dihydrate | 1:1 | Slow evaporation (water) | Salt (anhydrous) | csic.es |

| 9-Ethyladenine | Oxalic acid dihydrate | 1:1 | Slow evaporation (MeCN-H2O) | Salt (hydrated) | csic.es |

| 9-Ethyladenine | Oxalic acid dihydrate | 2:1 | Slow evaporation (MeCN-H2O) | Salt (anhydrous) | csic.es |

| 9-Ethyladenine | Oxalic acid dihydrate | 2:1 | Solvent/slurry crystallization | Salts/Cocrystals | mdpi.comresearchgate.net |

Compound Names Mentioned:

Adenine

this compound

N9-Ethyladenine

1-Ethyladenine

2-Cyclohexylethynyl-9-ethyl-9H-purin-6-ylamine

9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine

N7-adenine nucleosides

N9-adenine nucleosides

N6-substituted adenine

N7-substituted adenines

N3-benzyladenine

1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB)

Oxalic acid

Bromoethane

Sodium hydride (NaH)

Ethyl iodide (EtI)

Acetonitrile

Dimethylformamide (DMF)

Triethylamine (Et3N)

Palladium(II) chloride bis(triphenylphosphine)

Copper(I) iodide (CuI)

Adenosine

6-Chloropurine

Interactions with Nucleic Acids and Dna Alkylation Damage

Formation of N-Ethyladenine Adducts in DNA

Ethylating agents, such as ethyl methanesulfonate (B1217627) (EMS) and N-ethyl-N-nitrosourea (ENU), are known to react with DNA, forming various ethylated adducts. The specific sites of alkylation on adenine (B156593), as well as other DNA bases, depend on the chemical properties of the alkylating agent and the accessibility of these sites within the DNA structure.

Alkylation at the N1 position of adenine can occur, although it is often considered a minor modification site compared to N3 or N7 of guanine (B1146940) when exposed to certain ethylating agents researchgate.net. The formation of N1-ethyladenine adducts has been observed, sometimes in low yields, and this adduct can undergo a Dimroth rearrangement researchgate.netacs.org. The N1 position of adenine is involved in hydrogen bonding within the DNA double helix, and modifications here can potentially influence base pairing and DNA structure mit.edu.

The N3 position of adenine is a more frequently observed site for ethylation, leading to the formation of N3-ethyladenine (N3-EtA) adducts acs.orgnih.govnih.govtandfonline.comoup.comoup.comoup.comiss.itacs.orgresearchgate.nettandfonline.comwhiterose.ac.uknih.govresearchgate.netescholarship.org. N3-EtA is commonly detected following exposure to ethylating agents present in tobacco smoke and is also found in users of e-cigarettes and heated tobacco products tandfonline.comoup.comoup.comoup.comtandfonline.comnih.govresearchgate.net. While N3-ethyladenine is generally considered less mutagenic than O-alkylated purines or pyrimidines tandfonline.comencyclopedia.puboup.com, it can be unstable and prone to depurination, creating abasic sites in the DNA aopwiki.org. Furthermore, N3-ethyladenine adducts have been shown to block DNA replication researchgate.net.

Ethylating agents can modify multiple sites on DNA bases. While the N7 position of guanine is often the most reactive and vulnerable site, other significant alkylation targets include the O6 position of guanine, the N3 position of adenine, and the N3, O2, and O4 positions of thymine (B56734) researchgate.netnih.govnih.govmdpi.comsemanticscholar.orgnih.govaopwiki.org. Ethyl adducts, in general, tend to be more persistent in vivo than their methyl counterparts, suggesting slower repair kinetics or greater stability mdpi.com. Studies comparing the mutagenicity and cytotoxicity of various ethylated adducts indicate that O-alkylated bases, such as O6-ethylguanine and O4-ethylthymidine, are typically more potent in inducing mutations and cell death than N-alkylated bases encyclopedia.puboup.com. For instance, N3-ethylthymidine and O2-ethylthymidine significantly impede DNA transcription, whereas O4-ethylthymidine has a less pronounced effect researchgate.net. Diethyl sulfate (B86663) (DES), a common ethylating agent, primarily generates N-alkylated adducts, with 7-ethylguanine (B95958) and 3-ethyladenine (B1436549) being major products, whereas N-ethyl-N-nitrosourea (ENU) tends to alkylate oxygen atoms more readily, yielding higher levels of O6-ethylguanine and O4-ethylthymidine iss.it.

The mechanism by which an alkylating agent reacts with DNA significantly influences the profile of adducts formed. SN2 (bimolecular) agents typically attack nitrogen atoms in DNA bases, whereas SN1 (unimolecular) agents, which involve carbocation intermediates, can react with both nitrogen and oxygen atoms researchgate.netmdpi.commit.edutandfonline.com. For example, methyl methanesulfonate (MMS) and dimethyl sulfate (DMS) are SN2 agents that predominantly alkylate nitrogen atoms. In contrast, N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are SN1 agents that can modify both nitrogen and oxygen atoms researchgate.net. However, the specific reactivity patterns can differ between methylating and ethylating agents. Ethylating agents like DES, reacting via an SN2 mechanism, tend to produce N-alkylated products, whereas ENU, which can form a more reactive ethyldiazonium ion (SN1-like), shows a greater propensity for O-alkylation iss.it.

Structural Consequences of this compound Adducts on DNA

The presence of ethyl groups on adenine bases can alter the DNA helix conformation and interfere with fundamental cellular processes like DNA replication and transcription.

The N3-ethyladenine adduct specifically can disrupt the normal hydrogen bonding patterns crucial for DNA base pairing. The ethyl group at the N3 position can interfere with the Watson-Crick hydrogen bonding face of adenine, thereby affecting the recognition of the base by DNA replication machinery nih.gov. This disruption can lead to misincorporation of nucleotides during replication or stall the replication fork, contributing to genomic instability researchgate.net. While N1-ethyladenine is a less common adduct, modifications at this position can also influence base pairing and potentially lead to structural distortions.

Compound List

this compound

Implications for DNA Replication Processes

The integrity of DNA is paramount for accurate replication and the faithful transmission of genetic information. Alkylation of DNA bases, including adenine, by agents such as N-ethyl-N-nitrosourea (ENU) can lead to the formation of various adducts, including N3-ethyladenine (N3-EtA) and N1-ethyladenine (1-EtA) pnas.orgaopwiki.orgoup.com. These adducts can interfere with the DNA replication machinery.

When DNA replication encounters an this compound adduct, it can lead to several outcomes. If the adduct is not repaired prior to replication, DNA polymerases may misread the modified base, incorporating an incorrect nucleotide opposite it. For instance, N3-ethyladenine has been suggested to have a higher mutagenic potential than its methylated counterpart, N3-methyladenine oup.com. This misincorporation can result in base substitutions, such as G:C to A:T transitions, if the adduct is on the template strand and is misread as a different base pnas.orgoup.com. The mutagenic potential of N3-ethyladenine can be influenced by cellular DNA repair mechanisms, such as the Tag protein (a DNA glycosylase), which can excise the adduct and reduce mutagenicity oup.com.

N-ethylpurines, including N3-ethyladenine, are inherently unstable and can undergo spontaneous depurination, leading to the formation of abasic (AP) sites aopwiki.orgoup.com. These AP sites can stall DNA replication forks or be converted into DNA strand breaks. While some repair pathways, like base excision repair (BER) initiated by alkyladenine DNA glycosylase (AAG), can process certain alkylated purines, the efficiency of these pathways for specific ethylated adenine adducts may vary aopwiki.org. An alternative error-free repair mechanism for adducts like N3-ethyladenine involves oxidative dealkylation catalyzed by enzymes such as AlkB and its mammalian homologs aopwiki.org.

If these lesions are not efficiently repaired or tolerated by translesion synthesis (TLS) polymerases, they can persist and lead to mutations during subsequent rounds of DNA replication aopwiki.org. The precise impact on replication fork progression can depend on the specific ethyladenine isomer and the cellular context, with related ethenoadenine adducts known to significantly inhibit replication fork movement nih.gov.

Detection and Quantification of this compound Adducts in Biological Contexts

The ability to detect and quantify this compound adducts in biological samples is crucial for assessing exposure to ethylating agents and understanding their genotoxic effects. Advanced analytical techniques, primarily mass spectrometry-based methods, are employed for this purpose.

Analytical Methodologies: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific detection of DNA adducts, including this compound derivatives oup.commdpi.comnih.govacs.org. The use of stable isotope dilution (SID) internal standards enhances the accuracy and precision of quantification oup.comnih.gov. Nanoflow LC-NSI/MS/MS and high-resolution mass spectrometry (HRMS/MS) further improve sensitivity and specificity, enabling the detection of adducts at very low levels, often expressed as adducts per million or billion nucleotides mdpi.comnih.govnih.gov. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, sometimes requiring derivatization of the analytes basicmedicalkey.com.

Presence in Biological Matrices and Quantitative Findings: this compound adducts have been detected and quantified in various biological matrices, including urine, leukocyte DNA, and salivary DNA. Studies often compare adduct levels between individuals exposed to ethylating agents (e.g., smokers) and unexposed control groups.

Urine: N3-ethyladenine (N3-EtA) has been detected in human urine, with significantly higher levels reported in smokers compared to non-smokers. For instance, mean levels in smokers were approximately 69 ± 29 pg/mL, whereas in non-smokers, levels were around 3.5 ± 3.8 pg/mL mdpi.com.

Leukocyte DNA: Analysis of leukocyte DNA has revealed the presence of 3-ethyladenine (3-etA). Smokers exhibited elevated levels of 3-etA (16 ± 7.8 adducts per 10^8 nucleotides) compared to non-smokers (5.4 ± 2.6 adducts per 10^8 nucleotides) mdpi.com.

Salivary DNA: N3-ethyladenine (3-EtAde) has also been measured in salivary DNA. Smokers showed mean levels of 12.6 ± 7.0 adducts per 10^8 nucleotides, while non-smokers had levels of 9.7 ± 5.3 adducts per 10^8 nucleotides nih.gov.

Sensitivity of Detection: The sensitivity of these methods is critical for accurate assessment. For example, the limit of detection for N-7-ethylguanine (a related ethylated purine) in DNA samples can be as low as 2.0 fmol injected on the column, corresponding to approximately 0.6 adducts per 10^8 nucleotides acs.org. For 7-ethylguanine in leukocyte DNA, detection limits can reach about 10 amol on column, equating to approximately 2 adducts per 10^9 nucleotides nih.gov.

Data Table: Detection and Quantification of N3-Ethyladenine in Biological Samples

| Biological Matrix | Sample Group | Adduct Name | Mean Level (± SD) | Units | Reference |

| Urine | Smokers | N3-EtA | 69 ± 29 | pg/mL | mdpi.com |

| Urine | Non-smokers | N3-EtA | 3.5 ± 3.8 | pg/mL | mdpi.com |

| Leukocyte DNA | Smokers | 3-etA | 16 ± 7.8 | adducts/10^8 nucleotides | mdpi.com |

| Leukocyte DNA | Non-smokers | 3-etA | 5.4 ± 2.6 | adducts/10^8 nucleotides | mdpi.com |

| Salivary DNA | Smokers | 3-EtAde | 12.6 ± 7.0 | adducts/10^8 nucleotides | nih.gov |

| Salivary DNA | Non-smokers | 3-EtAde | 9.7 ± 5.3 | adducts/10^8 nucleotides | nih.gov |

Cellular Responses and Dna Repair Mechanisms of N Ethyladenine Lesions

Enzymatic Repair Pathways for N-Ethyladenine Adducts

The cellular defense against N-EtA adducts relies on the coordinated action of specific enzymes that recognize and eliminate these lesions from the DNA strand.

Base Excision Repair (BER) Pathway Involvement

The Base Excision Repair (BER) pathway is a primary route for the removal of small, non-helix-distorting base lesions, including N-EtA. nih.govwikipedia.org This multi-step process is initiated by a specialized class of enzymes known as DNA glycosylases. nih.govnih.gov

Alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is the key enzyme that initiates the BER pathway for a variety of alkylated purines. nih.govnih.gov AAG recognizes and excises damaged bases by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar backbone. nih.govnih.govmdpi.com This action releases the damaged base, leaving behind an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govnih.gov

AAG has been shown to efficiently excise various ethylated adenine (B156593) adducts. nih.gov While it is a primary glycosylase for these lesions, the efficiency of excision can be influenced by the position of the ethyl group on the adenine base and the surrounding DNA sequence.

| Enzyme Family | Specific Enzyme | Repair Pathway | Function |

|---|---|---|---|

| DNA Glycosylase | Alkyladenine DNA Glycosylase (AAG) | Base Excision Repair (BER) | Recognizes and excises this compound from DNA |

| AlkB Family Dioxygenases | AlkB (E. coli) | Direct Reversal Repair (DRR) | Removes ethyl group from N1-ethyladenine |

| ABH2 (Human) | Direct Reversal Repair (DRR) | Repairs N1-ethyladenine in DNA | |

| ABH3 (Human) | Direct Reversal Repair (DRR) | Repairs N1-ethyladenine in DNA and RNA |

The creation of an abasic site by AAG is a critical intermediate step in the BER pathway. nih.govnih.gov This site is recognized by an AP endonuclease, which cleaves the phosphodiester backbone adjacent to the abasic site, creating a single-strand break. nih.govnih.gov This break is then processed by other enzymes, including a DNA polymerase that inserts the correct nucleotide and a DNA ligase that seals the nick in the DNA backbone, thus restoring the integrity of the DNA strand. nih.govnih.gov The abasic site itself is a non-coding lesion and can be mutagenic if not promptly repaired. nih.gov

Direct Reversal Repair (DRR) Pathway Involvement

Direct Reversal Repair (DRR) is another crucial pathway for repairing N-EtA lesions, which directly reverses the DNA damage without excising the base. nih.govquora.com This process is highly efficient as it involves a single enzymatic step to restore the original base. britannica.com

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are central to the DRR pathway for alkylated bases. pnas.orgnih.govnih.gov In E. coli, the AlkB protein and its human homologs, ALKBH2 and ALKBH3, are capable of repairing N1-ethyladenine lesions. pnas.orgmdpi.com These enzymes can also repair other alkylated bases, including 1-methyladenine (B1486985) and 3-methylcytosine. pnas.orgnih.gov

Studies have shown that AlkB, ABH2, and ABH3 can effectively repair 1-ethyladenine (B14701747) residues in DNA. pnas.org The efficiency of repair can be dependent on the specific enzyme, the sequence context of the lesion, and whether the DNA is single-stranded or double-stranded. mdpi.com For instance, while AlkB and ALKBH3 show a preference for single-stranded DNA, ALKBH2 can act on both single- and double-stranded DNA. mdpi.commdpi.com

| Enzyme | Primary Substrate(s) | Preferred DNA Structure |

|---|---|---|

| AlkB (E. coli) | N1-methyladenine, N3-methylcytosine, N1-ethyladenine | Single-stranded DNA |

| ALKBH2 (Human) | N1-methyladenine, N1-ethyladenine | Double-stranded DNA |

| ALKBH3 (Human) | N1-methyladenine, N3-methylcytosine, N1-ethyladenine | Single-stranded DNA and RNA |

The repair of N1-ethyladenine by AlkB family dioxygenases occurs through a process of oxidative dealkylation. nih.govnsf.gov This reaction requires molecular oxygen, Fe(II), and α-ketoglutarate as co-substrates. nih.govnih.gov The enzyme hydroxylates the ethyl group attached to the nitrogen atom of adenine. nsf.gov This hydroxylation event leads to the formation of an unstable intermediate that spontaneously decomposes, releasing acetaldehyde (B116499) and restoring the adenine base to its undamaged state. nih.govpnas.org This direct reversal mechanism is a highly effective way to eliminate the mutagenic potential of N1-ethyladenine lesions. nih.gov

Potential Interactions with Other DNA Repair Systems (e.g., NER, MMR)

While the primary defense against base alkylation damage like this compound is often the Base Excision Repair (BER) pathway, there is evidence of crosstalk and potential backup roles for other major repair systems, namely Nucleotide Excision Repair (NER) and Mismatch Repair (MMR).

The Nucleotide Excision Repair (NER) pathway is primarily responsible for removing bulky, helix-distorting lesions from DNA. wikipedia.orgbosterbio.com NER operates through two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgnih.gov While this compound is not considered a classic bulky adduct, significant structural distortion of the DNA helix caused by certain adducts can potentially trigger NER. The involvement of NER in repairing smaller alkylation adducts is thought to be a secondary or compensatory mechanism, particularly when the primary BER pathway is overwhelmed or deficient.

The Mismatch Repair (MMR) system is tasked with correcting base-base mismatches and small insertion/deletion loops that arise during DNA replication and recombination. youtube.comnih.gov The MMR machinery, initiated by the MutSα (MSH2-MSH6) or MutSβ (MSH2-MSH3) complexes in eukaryotes, recognizes deformities in the DNA structure. youtube.com While its primary substrates are replication errors, there is growing evidence that the MMR system can recognize and respond to certain types of DNA damage, including some alkylation adducts. elifesciences.orgnih.gov The processing of N-alkylation adducts by BER can create repair intermediates that, if not efficiently ligated, might be recognized by the MMR system. elifesciences.org Furthermore, some studies suggest that MMR can be stimulated in cis by the repair of nearby N-alkylation adducts, indicating a coordinated response between BER and MMR. elifesciences.org However, direct processing of this compound adducts by the MMR machinery as a primary repair route is not well-established.

Non-Enzymatic Processes and Adduct Instability

Beyond enzymatic repair, the chemical nature of this compound adducts themselves can contribute to their cellular fate. Certain adducts are inherently unstable, leading to non-enzymatic decay processes that can have significant biological consequences.

Spontaneous Depurination of N3-Ethyladenine Adducts

N3-Ethyladenine, an isomer of this compound where the ethyl group is attached to the N3 position of the purine (B94841) ring, is known for its chemical instability within the DNA structure. This instability primarily manifests as spontaneous depurination, a process where the glycosidic bond linking the damaged base to the deoxyribose sugar is hydrolyzed, leading to the release of the N3-Ethyladenine base and the formation of an apurinic (AP) site in the DNA backbone. nih.govresearchgate.net

The following table summarizes the key aspects of N3-Ethyladenine instability based on analogous data from N3-Methyladenine.

| Feature | Description | Reference |

| Primary Instability Process | Spontaneous Depurination | nih.gov |

| Products of Depurination | Free N3-Ethyladenine base and an Apurinic (AP) site in the DNA | nih.gov |

| Influencing Factors | DNA structure (single-stranded vs. double-stranded) | nih.gov |

| Biological Consequence | Formation of mutagenic and cytotoxic AP sites | researchgate.net |

Cellular Recognition and Signaling of this compound-Induced Damage (Mechanistic Focus)

The presence of this compound adducts in the genome, or the repair intermediates they generate, can activate a complex signaling network known as the DNA Damage Response (DDR). This response aims to coordinate cell cycle progression with DNA repair and, if the damage is too severe, to induce programmed cell death (apoptosis).

The primary sensors of DNA damage in eukaryotic cells are the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . nih.govresearchgate.net ATM is principally activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of structures, most notably regions of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA). nih.gov

While this compound adducts themselves may not directly activate ATM or ATR, the processing of these lesions can generate the necessary substrates. For example, if an this compound adduct stalls a DNA replication fork, the uncoupling of helicase and polymerase activities can lead to the generation of long stretches of ssDNA, which would then be recognized by RPA and subsequently activate the ATR-Chk1 signaling cascade. nih.gov

Furthermore, if the repair of this compound adducts, particularly through the BER pathway, leads to an accumulation of single-strand break intermediates, this could also potentially trigger a damage response. There is also evidence of crosstalk between the NER and ATR pathways, where the assembly of the NER complex at a lesion can facilitate the recruitment and activation of ATR. plos.orgresearchgate.net Should NER be involved in the processing of certain this compound adducts, this could provide another avenue for ATR activation.

Once activated, ATM and ATR phosphorylate a multitude of downstream targets to orchestrate the cellular response. Key effector kinases include Chk1 and Chk2 , which are phosphorylated and activated by ATR and ATM, respectively. researchgate.net These kinases, in turn, target proteins that regulate cell cycle checkpoints, such as the Cdc25 phosphatases, leading to a temporary halt in cell cycle progression to allow time for DNA repair. plos.org This signaling cascade ensures that the cell does not replicate damaged DNA, which could lead to mutations or more severe genomic instability.

The following table outlines the key components of the DNA damage signaling pathway potentially activated by this compound lesions.

| Component | Activating Signal (in context of this compound) | Key Downstream Effectors | Cellular Outcome |

| ATR | RPA-coated ssDNA at stalled replication forks | Chk1 | Cell cycle arrest, DNA repair, Apoptosis |

| ATM | DNA double-strand breaks (potential secondary lesions) | Chk2, p53 | Cell cycle arrest, DNA repair, Apoptosis |

Structural Biology and Biophysical Characterization of N Ethyladenine

Crystallographic Analysis of N-Ethyladenine and its Complexes

The three-dimensional arrangement of atoms and molecules in the solid state provides invaluable insights into the intermolecular forces that govern molecular recognition and self-assembly. For this compound, a modified purine (B94841) nucleobase, X-ray crystallography has been a pivotal technique in elucidating its structural properties, both as an individual molecule and in complex with other chemical entities.

The formation of multi-component crystals, or co-crystals, is a widely used strategy in crystal engineering to modify the physicochemical properties of molecules. This compound has been shown to form co-crystals with a variety of partner molecules, known as coformers. These studies reveal the versatility of this compound in forming specific, directed intermolecular interactions.

Liquid-assisted grinding and solvent crystallization methods have been successfully employed to prepare salts and co-crystals of this compound with several carboxylic acids. researchgate.net For instance, six new multicomponent solids of 9-ethyladenine (B1664709) with oxalic acid have been identified and characterized, with single crystals of the anhydrous salts in 1:1 and 2:1 molar ratios being elucidated by single-crystal X-ray analysis. mdpi.com The ability of this compound to form different salts or co-crystals with alkyl dicarboxylic acids is dependent on the ΔpKa between the nucleobase and the coformer. researchgate.netmdpi.com

Beyond carboxylic acids, this compound also forms a notable co-crystal with 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB), a classic halogen bond donor. researchgate.netmdpi.com This represented the first reported co-crystal where an adenine (B156593) derivative functions as a halogen bond acceptor. researchgate.netmdpi.com Additionally, a hydrogen-bonded complex between this compound and the anticonvulsant drug diphenylhydantoin (DPH) has been crystallized and structurally characterized. nih.gov The asymmetric unit of this complex consists of two DPH molecules, one this compound molecule, and one solvent molecule (2,4-pentanedione). nih.gov Another example includes the intermolecular complex formed between 9-ethyladenine and 5,5-diethylbarbituric acid. acs.org

| Coformer | Molar Ratio (this compound:Coformer) | Crystallization Method | Key Structural Feature |

|---|---|---|---|

| Oxalic Acid | 1:1 and 2:1 | Solution Crystallization | Anhydrous salts formed mdpi.com |

| 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB) | Not specified | Co-crystallization | First adenine derivative acting as a halogen bond acceptor researchgate.netmdpi.com |

| Diphenylhydantoin (DPH) | 1:2 | Crystallization from 2,4-pentanedione | 2:1 DPH:EtAd hydrogen-bonded complex nih.gov |

| 5,5-diethylbarbituric acid | Not specified | Not specified | Intermolecular complex formation acs.org |

| Alkyl dicarboxylic acids | Not specified | Liquid-assisted grinding, Solvent crystallization | Formation of salts and/or co-crystals depending on ΔpKa researchgate.net |

Hydrogen bonding is a predominant force in the crystal packing of this compound and its complexes, directing the assembly of molecules into predictable supramolecular architectures. mdpi.com In the solid state, this compound molecules can self-assemble through the formation of self-complementary hydrogen-bonding interactions, creating infinite one-dimensional zig-zag tapes. mdpi.com These interactions can occur through both the Watson-Crick edge (utilizing N1 and the N6 amino group) and the Hoogsteen edge (involving N7 and the N6 amino group). mdpi.com

In the co-crystal with TFDIB, each adenine ring participates in the formation of two centrosymmetric hydrogen-bonded dimers. researchgate.netmdpi.com One dimer is formed via N1···HA6–N6 interactions, and the other via N7···HB6–N6 interactions. researchgate.netmdpi.com This extensive hydrogen bonding network leaves only the N3 position available to participate in other interactions, such as halogen bonding. researchgate.netmdpi.com

The complex with diphenylhydantoin (DPH) also showcases the importance of hydrogen bonding. nih.gov The crystal structure reveals that one DPH molecule hydrogen-bonds to this compound in a pattern reminiscent of a Watson-Crick base pair. nih.gov A second DPH molecule then forms a hydrogen bond between its N(3)-H group and the N(3) atom of the same this compound molecule, resulting in a 2:1 DPH-EtAd complex. nih.gov The analysis of these networks is crucial for understanding the stability and structure of the resulting crystals. nih.gov

| System | Interacting Atoms/Groups | Type of Interaction | Resulting Supramolecular Structure |

|---|---|---|---|

| This compound self-assembly | N6-H···N1 | Watson-Crick edge | 1D zig-zag tapes mdpi.com |

| This compound self-assembly | N6-H···N7 | Hoogsteen edge | 1D zig-zag tapes mdpi.com |

| This compound : TFDIB co-crystal | N1···HA6–N6 and N7···HB6–N6 | Centrosymmetric H-bonded dimers | Leaves N3 available for halogen bonding researchgate.netmdpi.com |

| This compound : Diphenylhydantoin complex | DPH and EtAd | Watson-Crick type pairing | 2:1 DPH:EtAd complex nih.gov |

| This compound : Diphenylhydantoin complex | DPH N(3)-H ··· EtAd N(3) | Additional H-bond | Stabilizes 2:1 complex nih.gov |

The halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The co-crystallization of this compound with 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB) provided the first structural evidence of an adenine derivative acting as a halogen bond acceptor. researchgate.netmdpi.com

In this co-crystal, the extensive hydrogen bonding between the this compound molecules leaves the N3 atom as the only available halogen bond acceptor site. researchgate.netmdpi.com A distinct N···I halogen bond is established between the N3 of the adenine ring and an iodine atom of TFDIB. researchgate.netmdpi.com The TFDIB molecules effectively link the hydrogen-bonded zig-zag tapes of this compound, demonstrating the coexistence and cooperativity of hydrogen and halogen bonds in the same crystal lattice. mdpi.com The N(3)···I(1) distance was measured to be 2.939 Å with an angle of 175.28°, indicative of a strong and highly directional halogen bond. mdpi.com Density Functional Theory (DFT) calculations have been used to further investigate and quantify the energy of these halogen and hydrogen bonding interactions. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for characterizing the structural and electronic properties of this compound, both in the solid state and in solution. These techniques provide complementary information to crystallographic data.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to the molecular structure and bonding environment of a compound. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FT-IR) spectroscopy has been utilized to characterize the multicomponent solids of this compound. researchgate.net

In the study of the this compound-TFDIB co-crystal, ATR-FT-IR was used to observe changes in vibrational bands upon the formation of hydrogen and halogen bonds. mdpi.com For this compound, an upshift in the bands corresponding to N-H and C=N vibrations was observed, moving from 1669, 1595, and 1571 cm⁻¹ in the free form to 1673, 1604, and 1572 cm⁻¹ in the co-crystal. mdpi.com These small shifts are attributed to the intermolecular interactions within the crystal structure. mdpi.com Similarly, for TFDIB, the C-C and C-F stretching modes were slightly upshifted upon co-crystal formation. mdpi.com Raman spectroscopy is also a powerful tool for studying the vibrational modes of adenine derivatives, providing detailed information about molecular composition and structure. spectroscopyonline.com For instance, studies on 9-methyladenine, a close analogue, have utilized UV resonance Raman (UVRR) spectroscopy to investigate excited-state structural dynamics. nih.gov

| Molecule | Vibrational Mode | Wavenumber (cm⁻¹) - Free Form | Wavenumber (cm⁻¹) - Co-crystal with TFDIB | Change |

|---|---|---|---|---|

| This compound | N-H / C=N | 1669 | 1673 | Upshift mdpi.com |

| This compound | N-H / C=N | 1595 | 1604 | Upshift mdpi.com |

| This compound | N-H / C=N | 1571 | 1572 | Upshift mdpi.com |

| TFDIB | ν(C-C) | 1456 | 1459 | Upshift mdpi.com |

| TFDIB | ν(C-F) | 937 | 939 | Upshift mdpi.com |

NMR spectroscopy is a powerful technique for structure elucidation in solution and for studying intermolecular interactions. Protonation studies of adenine derivatives, including 9-ethyladenine, using ¹⁵N NMR spectroscopy have shown that N1 is the primary site of protonation. researchgate.net The N3 position serves as the next most likely protonation site. researchgate.net This information is crucial for understanding the behavior of this compound in acidic environments and its interaction with proton donors.

¹H NMR has also been used to study the interaction of this compound with other molecules. For example, the reaction of half-sandwich Iridium N-Heterocyclic Carbene anticancer complexes with 9-ethyladenine was monitored over time using ¹H NMR spectroscopy in a mixed solvent system (CD₃CN/D₂O). rsc.org These experiments can track the formation of adducts and provide kinetic information about the reaction. rsc.org Solid-state NMR is another valuable technique that can identify specific intermolecular hydrogen-bonding interactions in co-crystals, complementing the data obtained from X-ray diffraction. rsc.org

Mass Spectrometry for Structural Elucidation (e.g., LC-MS, HRMS)

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and quantification of this compound, particularly in its role as a DNA adduct. The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for the detection of this compound isomers in complex biological matrices. High-resolution mass spectrometry (HRMS) further enhances the confidence in identification by providing highly accurate mass measurements.

Liquid chromatography is employed to separate this compound isomers, such as N3-Ethyladenine (N3-EtA) and N7-Ethyladenine (N7-EtA), from other components in a sample, which is crucial as they can have identical mass-to-charge ratios (m/z). Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules, [M+H]⁺, of this compound.

In tandem mass spectrometry (MS/MS), the protonated molecule is selected as a precursor ion and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, generating a characteristic product ion spectrum that serves as a molecular fingerprint for structural confirmation. For this compound, a primary fragmentation pathway involves the neutral loss of the ethyl group (C₂H₄), leading to the formation of a protonated adenine ion. The specific fragmentation patterns can aid in distinguishing between different isomers.

High-resolution mass spectrometry provides precise mass measurements of both the precursor and product ions, allowing for the determination of their elemental composition with a high degree of certainty. This is particularly valuable in differentiating this compound from other isobaric species that may be present in a sample.

The table below summarizes typical mass spectrometric data used for the identification of this compound.

| Parameter | N3-Ethyladenine (N3-EtA) | N7-Ethyladenine (N7-EtA) | N9-Ethyladenine (N9-EtA) |

| Molecular Formula | C₇H₉N₅ | C₇H₉N₅ | C₇H₉N₅ |

| Monoisotopic Mass | 163.0858 u | 163.0858 u | 163.0858 u |

| Precursor Ion [M+H]⁺ (m/z) | 164.0936 | 164.0936 | 164.0936 |

| Primary Fragmentation | Neutral loss of ethylene (B1197577) (C₂H₄) | Neutral loss of ethylene (C₂H₄) | Neutral loss of ethylene (C₂H₄) |

| Major Product Ion (m/z) | 136.0623 (Adenine+H)⁺ | 136.0623 (Adenine+H)⁺ | 136.0623 (Adenine+H)⁺ |

Note: While the primary fragmentation is similar for the isomers, subtle differences in the relative intensities of other fragment ions and chromatographic retention times are used for their differentiation.

Investigations of Molecular Conformation and Dynamics of this compound

The three-dimensional structure and dynamic properties of this compound are crucial for understanding its chemical reactivity and biological interactions. Various experimental and computational techniques are employed to investigate its molecular conformation and dynamics.

X-ray Crystallography provides precise information about the solid-state conformation of this compound. Crystal structure analysis of 9-ethyladenine in a complex with 1-methyl-5-bromouracil has revealed specific hydrogen bonding patterns and the spatial arrangement of the ethyl group relative to the purine ring. rsc.org This technique offers a static picture of the molecule in a crystalline lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation and dynamics of this compound in solution. 1H and 13C NMR spectroscopy can provide detailed information about the chemical environment of each atom. Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly useful for determining through-space proximities between protons, which helps to define the orientation of the ethyl group with respect to the adenine core. nih.govruc.dk The rates of conformational exchange can also be investigated using dynamic NMR techniques.

Computational Chemistry , particularly quantum chemical calculations like Density Functional Theory (DFT), is employed to model the conformational landscape of this compound. rsc.org These calculations can predict the geometries and relative energies of different stable conformers (rotamers) that arise from the rotation around the C-N bond connecting the ethyl group to the adenine ring. Furthermore, computational methods can be used to calculate the energy barriers for the interconversion between these conformers, providing insights into the flexibility and dynamic behavior of the molecule. osu.edu

The combination of these techniques provides a comprehensive understanding of the structural biology of this compound, from its static solid-state structure to its dynamic behavior in solution.

The following table presents a summary of conformational parameters for this compound based on computational modeling.

| Conformational Parameter | Value | Method |

| Stable Conformer Dihedral Angle (C-N-C-C) | ~ ±90°, 180° | DFT Calculations |

| Rotational Energy Barrier (kcal/mol) | 2.5 - 3.0 | DFT Calculations |

Note: The values presented are approximate and can vary depending on the level of theory and basis set used in the computational model. The dihedral angle refers to the torsion angle defining the orientation of the ethyl group.

Computational Chemistry and Molecular Modeling of N Ethyladenine Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that provides accurate predictions of molecular properties by calculating the electronic structure of atoms, molecules, and solids. For N-Ethyladenine, DFT calculations have been instrumental in determining its electronic configuration, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations help in understanding the molecule's reactivity and its potential to participate in various chemical interactions. Studies have utilized DFT, often in conjunction with specific basis sets like B3LYP/6-311+G*, to analyze molecular properties and interaction energies researchgate.netcsic.esdntb.gov.uamdpi.comresearchgate.netcore.ac.ukmpg.deriken.jpyoutube.com. For instance, DFT has been employed to investigate the electronic structure of this compound in various contexts, such as its dimers and cocrystals, revealing how hydrogen bonding influences its electronic properties researchgate.netcsic.esmdpi.comresearchgate.net.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis of Bonding

The Quantum Theory of Atoms In Molecules (QTAIM), developed by Richard Bader, provides a framework for analyzing the electronic structure of molecules based on the topology of the electron density. QTAIM allows for the characterization of chemical bonds by identifying bond critical points (BCPs) and determining properties such as electron density and its Laplacian at these points. Studies have applied QTAIM to this compound to analyze the nature of hydrogen bonds and halogen bonds it forms, as well as to quantify the strength of these interactions csic.esdntb.gov.uamdpi.comresearchgate.netcore.ac.ukcsic.esresearchgate.net. For example, QTAIM analysis has been used to examine the bonding interactions within cocrystals of this compound, providing insights into the energetic features of these supramolecular assemblies csic.esdntb.gov.uamdpi.comresearchgate.netcore.ac.ukcsic.esresearchgate.net. The method helps in understanding the distribution of electron density and the character of covalent and non-covalent interactions within the molecule and its complexes csic.esdntb.gov.uamdpi.comresearchgate.netcore.ac.ukcsic.esresearchgate.net.

Molecular Electrostatic Potential (MEP) Surface Calculations

Molecular Electrostatic Potential (MEP) surface calculations map the electrostatic potential around a molecule, highlighting regions of positive and negative charge. This provides valuable information about the molecule's reactivity and its preferred sites for electrophilic and nucleophilic attack. For this compound, MEP surface calculations have been used to identify the electron-rich and electron-deficient areas, which are crucial for understanding its interactions, particularly hydrogen bonding and halogen bonding researchgate.netcsic.esdntb.gov.uaresearchgate.netuni-muenchen.deresearchgate.net. Studies have shown that MEP surfaces can reveal how dimer formation or cocrystallization influences the electrostatic potential at specific nitrogen atoms (e.g., N1, N3, N7) of the adenine (B156593) ring, affecting their ability to participate in hydrogen bonding researchgate.netcsic.esmdpi.comresearchgate.net. For instance, MEP analysis indicated that N1 in isolated this compound is slightly more basic than N3, but dimer formation can alter these properties researchgate.netcsic.esmdpi.comresearchgate.net.

Table 1: MEP Values at Nitrogen Atoms of this compound Monomer and Dimers

| Species | MEP at N1 (kcal/mol) | MEP at N3 (kcal/mol) | MEP at N7 (kcal/mol) | Reference |

| Isolated N9-ethyladenine | -31.0 | -30.5 | -32.1 | researchgate.netcsic.esmdpi.comresearchgate.net |

| Hoogsteen Dimer (DIM1) | -30.7 | -30.5 | -32.1 | researchgate.netcsic.esmdpi.comresearchgate.net |

| Watson-Crick Dimer (DIM2) | -30.5 | -30.0 | -32.1 | researchgate.netcsic.esmdpi.comresearchgate.net |

Note: MEP values are approximate and may vary slightly depending on the specific calculation parameters and basis sets used.

Energetic Features of Non-Covalent Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

Non-covalent interactions, such as hydrogen bonds (H-bonds) and halogen bonds (X-bonds), play a critical role in molecular recognition and the formation of supramolecular structures. Computational studies have investigated the energetic aspects of these interactions involving this compound. Research has focused on how this compound acts as a hydrogen bond acceptor and, notably, as a halogen bond acceptor, forming interactions with halogenated compounds like 1,2,4,5-tetrafluoro-3,6-diiodobenzene (TFDIB) csic.esdntb.gov.uamdpi.comresearchgate.netcore.ac.uk. DFT calculations, combined with QTAIM analysis, have been used to quantify the interaction energies of these bonds. For example, studies have analyzed cooperative effects between hydrogen bonds and halogen bonds, as well as the influence of dimer formation on the strength of these interactions researchgate.netcsic.esdntb.gov.uamdpi.comresearchgate.netcore.ac.ukcsic.esresearchgate.net. The energetic features of H-bonds formed between this compound and carboxylic acids have also been computed, revealing differences in interaction strengths depending on the binding face (Watson-Crick vs. Hoogsten) csic.esresearchgate.net.

Table 2: Interaction Energies of Hydrogen Bonds involving this compound

| Interaction Type | Binding Partner | Binding Face | Interaction Energy (kcal/mol) | Reference |

| Hydrogen Bond (N-H···O) | Succinic Acid | Watson-Crick | 14.79 | csic.esresearchgate.net |

| Hydrogen Bond (O-H···N) | Succinic Acid | Hoogsten | 15.66 | csic.esresearchgate.net |

| Hydrogen Bond (C-H···N) | This compound Dimer | N/A | 1.75 | csic.esresearchgate.net |

Note: Values are indicative and derived from specific computational studies.

Molecular Docking and Simulation Studies of this compound with Biomolecules

Molecular docking and simulation studies are computational techniques used to predict and analyze the binding of small molecules to biological targets such as proteins and nucleic acids. While direct studies specifically on this compound's interaction with biomolecules are less prevalent in the initial search results compared to its supramolecular interactions, the methodologies are well-established for similar nucleobases. These methods are crucial for understanding potential drug-target interactions. Molecular dynamics (MD) simulations, for instance, provide insights into the stability and conformational behavior of molecular complexes in a simulated biological environment chemmethod.commkjc.inresearchgate.netpkusz.edu.cn. Docking studies help in identifying potential binding sites and estimating binding affinities chemmethod.comresearchgate.netnih.gov. Although specific examples for this compound are limited in the provided snippets, the general application of these techniques suggests their utility in exploring how this compound might interact with biological macromolecules if it were a candidate for such studies. The methodologies described in the literature, such as using AutoDock Vina or Glide for docking and Desmond for MD simulations, are standard for such investigations chemmethod.comresearchgate.netnih.gov.

Advanced Analytical Methodologies for N Ethyladenine Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are foundational for separating N-ethyladenine from other compounds within a biological sample, enabling subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) serves as a primary separation tool in the analysis of this compound. It is often employed for initial sample cleanup and separation of adenine (B156593) derivatives. For instance, reversed-phase HPLC (RP-HPLC) has been utilized for the separation of labeled nucleoside monophosphates acs.org. Standard HPLC methods, often employing ODS (C-18) columns, are also applied for the analysis of adenine and its related compounds in biological fluids researchgate.net. Furthermore, HPLC is integral to post-labeling assays, where it resolves radiolabeled adducts for detection cdc.gov. The purity of this compound standards themselves is often assessed using HPLC lgcstandards.com.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the sensitive and selective quantification of this compound and other DNA adducts in biological samples. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

LC-MS/MS methods have been successfully developed for the simultaneous determination of this compound (specifically N3-ethyladenine, N3-EtA) and related compounds like N3-methyladenine and N3-(2-hydroxyethyl)adenine in human urine nih.gov. These methods typically employ hydrophilic interaction liquid chromatography (HILIC) or C18 columns for separation, with detection via multiple reaction monitoring (MRM) in positive-ionization mode nih.gov. Nanoflow LC-NSI/MS/MS and capillary LC-NSI/MS/MS configurations have also been instrumental in achieving ultra-high sensitivity for this compound and N7-ethylguanine in human salivary DNA nih.gov and leukocyte DNA nih.gov, respectively.

The sensitivity of these LC-MS/MS assays is remarkable. For example, detection limits (Signal-to-Noise ratio ≥3) for N3-ethyladenine (3-EtAde) injected on-column have been reported as low as 15 fg (92 amol) nih.gov, with quantification limits as low as 50 fg corresponding to approximately 4.7 adducts per 10^9 normal nucleotides nih.gov. Similar high sensitivity has been achieved for N7-ethylguanine nih.govnih.gov. These advancements allow for the detection of this compound adducts at very low levels, reflecting actual in vivo exposure.

Stable Isotope Dilution Mass Spectrometry for Precise Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS), often coupled with LC-MS/MS, is a critical technique for achieving precise and accurate quantification of this compound. This approach involves the use of stable isotope-labeled analogs of the target analyte as internal standards.

The incorporation of stable isotope-labeled internal standards allows for the correction of matrix effects, variations in sample recovery during preparation, and fluctuations in instrument performance nih.govnih.govmdpi.comrsc.org. By co-eluting and being detected by the mass spectrometer in a similar manner to the native analyte, these labeled standards provide a reliable reference for quantifying the endogenous this compound. This methodology has been successfully applied to measure N3-ethyladenine and N7-ethylguanine in human salivary DNA nih.gov, human urine mdpi.com, and human leukocyte DNA nih.gov, providing highly accurate measurements of these DNA adducts.

Emerging Analytical Approaches in Nucleic Acid Adductomics Research

The field of nucleic acid adductomics aims to comprehensively characterize the entire spectrum of DNA and RNA adducts within a biological sample, providing a holistic view of the impact of exposures on genetic material. This compound is a key component within this framework, representing damage from specific environmental exposures.

Urine analysis has become a focus in adductomics research due to its non-invasive nature and its role as an excretory pathway for repaired DNA/RNA adducts. This allows for the study of the "whole-body nucleic acid adductome" nih.govresearchgate.net. Emerging approaches in this area include:

Advanced Solid-Phase Extraction (SPE): Given the complexity and variability of urine matrices, robust SPE methods are essential for isolating adducts. Combinations of different SPE sorbents, such as sulfonic acid poly(glycidyl methacrylate-divinylbenzene)-based microspheres, are being developed and optimized for the simultaneous extraction of various nucleic acid adducts, including this compound and N7-ethylguanine nih.govresearchgate.net.

Untargeted High-Resolution Mass Spectrometry: Coupled with advanced data analysis software, untargeted MS approaches enable the discovery and identification of a broader range of adducts beyond those specifically targeted, contributing to a more comprehensive adductome profile researchgate.net.

LC-MS/MS as a Gold Standard: Despite the emergence of new techniques, LC-MS/MS remains a widely adopted and highly effective method for analyzing both cellular and urinary DNA adducts, including this compound nih.gov.

Method Development and Validation Protocols for this compound Analysis

The development and validation of analytical methods are critical steps to ensure that the results obtained for this compound quantification are reliable, reproducible, and suitable for their intended purpose, such as biomonitoring or risk assessment. This process adheres to established guidelines and principles to demonstrate method performance.

Key aspects of method development and validation include:

Specificity: Ensuring the method can accurately measure this compound in the presence of other compounds in the sample matrix. This is often achieved through selective detection in MS/MS, such as MRM nih.gov.

Sensitivity: Determining the lowest levels of this compound that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). For this compound, LOQs have been reported as low as 0.02 ng/mL nih.gov and in the femtogram range for DNA adducts nih.govnih.gov.

Accuracy and Precision: Assessing the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). Recovery studies and the use of stable isotope-labeled internal standards are crucial for accuracy nih.govnih.govcapes.gov.brepa.gov. Intraday and interday variations (relative standard deviations) for this compound analysis are typically reported to be within acceptable limits, often below 10% nih.govnih.gov.

Linearity and Range: Establishing that the method provides results that are directly proportional to the analyte concentration over a defined range researchgate.netemerypharma.com.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring reliability under routine laboratory conditions emerypharma.comich.org.

The development process typically involves optimizing chromatographic separation, mass spectrometry parameters, sample preparation techniques (e.g., solid-phase extraction), and the selection of appropriate internal standards nih.govnih.govnih.govnih.govemerypharma.comich.org.

Data Table 1: Sensitivity Parameters for this compound and Related Adducts

| Analyte | Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| N3-Ethyladenine | Urine | LC-MS/MS | N/A | 0.02 ng/mL | nih.gov |

| N3-EtAde | Salivary DNA | nanoLC-NSI/MS/MS | 15 fg (92 amol) | 100 fg (620 amol) | nih.gov |

| N3-EtAde | Leukocyte DNA | capLC-NSI/MS/MS | 5.0 fg (31 amol) | 50 fg (4.7 adducts/10^9 nt) | nih.gov |

| N7-EtGua | Salivary DNA | nanoLC-NSI/MS/MS | 10 fg (56 amol) | 100 fg (560 amol) | nih.gov |

| N7-EtGua | Leukocyte DNA | capLC-NSI/MS/MS | N/A | 100 fg (8.6 adducts/10^9 nt) | nih.gov |

*nt: nucleotides

Data Table 2: Comparative Levels of Ethyl Purines in Smokers vs. Non-smokers

| Analyte | Matrix | Group | Mean Level (±SD) (adducts/10^8 nt) | p-value | Reference |

| N3-EtAde | Salivary DNA | Smokers | 12.6 ± 7.0 | < 0.0001 | nih.gov |

| Non-smokers | 9.7 ± 5.3 | ||||

| N7-EtGua | Salivary DNA | Smokers | 14.1 ± 8.2 | < 0.0001 | nih.gov |

| Non-smokers | 3.8 ± 2.8 | ||||

| N3-EtAde | Leukocyte DNA | Smokers | 16.0 ± 7.8 | < 0.0001 | nih.gov |

| Non-smokers | 5.4 ± 2.6 | ||||

| N7-EtGua | Leukocyte DNA | Smokers | 9.7 ± 8.3 | < 0.0001 | nih.gov |

| Non-smokers | 0.3 ± 0.8 | ||||

| N3-EtAde | Urinary | Smokers | Significantly higher | nih.gov | |

| N3-EtA | Urinary | Non-smokers | Significantly lower | ||

| N3-HOEtA | Urinary | Smokers | Significantly higher | nih.gov | |

| Non-smokers | Significantly lower |

Compound Name List:

Adenine

Benzidine

bis[2-(guanin-7-yl)ethyl]sulfide (Bis-G)

Cytosine

Glutathione

N2-hydroxymethyldeoxyguanosine (HOMe-dG)

N3-(2-hydroxyethyl)adenine (N3-HOEtA)

N3-ethyladenine (N3-EtA, 3-EtAde)

N3-ethylguanine

N3-ethylthymidine (N3-etT)

N3-[2-[(2-hydroxyethyl)thio]-ethyl]adenine (N3-HETEA)

N6-hydroxymethyldeoxyadenosine (HOMe-dA)

N7-ethylguanine (7-EtGua)

N7-[2-[(2-hydroxyethyl)thio]-ethyl]guanine (N7-HETEG)

N′-nitrosonornicotine (NNN)

O2-ethylthymidine (O2-etT)

O4-ethylthymidine (O4-etT)

O6-[2-[(2-hydroxyethyl)thio]-ethyl]guanine (O6-HETEG)

S-(2-(N1-adenyl)ethyl)glutathione

S-(2-(N7-guanyl)ethyl)cysteinylglycine

S-(2-(N7-guanyl)ethyl)glutathione

Thymidine

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645)

N,N'-diacetylbenzidine (N,N'-DAB)

Imiquimod (IMQ)

9-isobutyladenine (9IBA)

Future Directions in N Ethyladenine Academic Research

Exploration of Novel N-Ethyladenine Derivatives and Their Academic Relevance

Future academic research into this compound is poised to expand significantly through the synthesis and characterization of novel derivatives. Building on foundational work where substitutions at the 2-, 6-, and 8-positions of related purine (B94841) structures have yielded compounds with interesting biological activities, the next wave of research will likely focus on creating a diverse library of this compound analogues. nih.gov The primary goal is to move beyond the current understanding of these molecules simply as DNA lesions and to explore their potential as tools and therapeutic agents.

The academic relevance of these novel derivatives lies in several key areas:

Probing Biological Systems: Synthesizing this compound derivatives with specific modifications—such as fluorescent tags, photo-crosslinking agents, or affinity labels—can create powerful tools for biochemical and cell biology studies. These molecules could be used to identify and characterize previously unknown proteins that bind to this compound, including DNA repair enzymes, transcription factors, or other cellular sensors of DNA damage.

Therapeutic Potential: Research into related adenine (B156593) derivatives has shown that modifications can produce potent antagonists for receptors, such as adenosine (B11128) receptors, which are relevant in CNS disorders, inflammation, and asthma. nih.gov Future studies will likely explore whether novel this compound derivatives can be designed to target specific enzymes or signaling pathways. For instance, derivatives could be developed as inhibitors of DNA repair pathways to sensitize cancer cells to alkylating chemotherapies or as modulators of cellular processes influenced by adenine signaling.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives with varied alkyl chains, aromatic substitutions, or heterocyclic additions will be crucial for establishing detailed SAR models. These studies will elucidate how specific chemical features influence biological activity, binding affinity to target proteins, and metabolic stability. This knowledge is fundamental for the rational design of more potent and selective compounds for academic and, eventually, clinical applications.

| Derivative Class | Potential Modification Site | Rationale for Synthesis | Potential Academic Relevance |

| Functionalized Alkyl Chains | Ethyl group at the N-position | Introduce reporters (fluorescent, biotin) or reactive groups. | Identify binding partners; Visualize adduct location in cells. |

| Purine Ring Substitutions | C2, C6, C8 positions | Alter electronic properties and steric profile. | Modulate receptor/enzyme interactions; Develop selective antagonists. nih.gov |

| Bioisosteric Replacements | Replace parts of the adenine core | Improve drug-like properties (solubility, stability). | Overcome limitations of parent compound for in vivo studies. |

Elucidation of Undiscovered this compound-Related Biochemical Pathways

While this compound is primarily recognized as a DNA adduct resulting from exposure to ethylating agents, its broader role in cellular biochemistry remains largely unexplored. mdpi.com Future research is expected to delve into undiscovered biochemical pathways that are either triggered by the presence of this compound or are involved in its metabolism and signaling.

Key research questions that will drive this field include:

Beyond Base Excision Repair (BER): The primary repair route for N-alkylated bases like N3-Ethyladenine is the BER pathway, initiated by alkyladenine glycosylase (AAG). mdpi.com However, the cellular consequences of overwhelming or inhibiting this pathway are not fully understood. Future studies will likely investigate alternative or backup repair mechanisms. It is also crucial to determine if this compound adducts at different positions (e.g., N1, N3, N7) are handled by distinct enzymatic systems and what factors dictate the pathway choice.

Signaling Cascades Triggered by this compound: The cell possesses sophisticated DNA damage response (DDR) systems. A critical area of future investigation will be to determine if this compound adducts, perhaps in a manner dependent on their location in the genome (e.g., promoter vs. coding region), can trigger specific signaling cascades independent of causing replication stress. This could involve the recruitment of unique sensor proteins that activate downstream pathways related to cell cycle arrest, apoptosis, or senescence.

Metabolic Fate of Excised this compound: Once the BER pathway removes this compound from DNA, the free base is released into the cell. Its subsequent metabolic fate is unknown. Future research using techniques like isotope tracing could track the path of this excised adduct. nih.gov Potential pathways to be explored include degradation into smaller molecules, excretion from the cell, or even potential salvage or recycling into other metabolic pools, which could have unforeseen downstream effects. The accumulation of such byproducts may also be linked to cellular aging or dysfunction. mdpi.com

Advanced Structural Studies of this compound-Protein/DNA Complexes

A complete understanding of how the cell recognizes and processes this compound requires high-resolution structural information of this adduct within a DNA duplex and in complex with cellular proteins. Future research will increasingly rely on advanced biophysical and structural biology techniques to provide atomic-level insights that are currently lacking.

The primary objectives for these structural studies will be: